molecular formula C11H15NO6 B13848458 Mono-tert-butyl Malonate-N-succinimide

Mono-tert-butyl Malonate-N-succinimide

Cat. No.: B13848458
M. Wt: 257.24 g/mol
InChI Key: KBTXWHYQVCSGKC-UHFFFAOYSA-N
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Description

Mono-tert-butyl Malonate-N-succinimide is a chemical compound used as an intermediate in various organic synthesis processes. It is known for its role in the synthesis of malonylated conjugates of essential amino acids, such as N6-(2-Carboxyacetyl)-L-lysine.

Preparation Methods

Mono-tert-butyl Malonate-N-succinimide can be synthesized through the reaction of succinic anhydride and N-hydroxyl succinimide in the presence of dimethylaminopyridine and triethylamine in tert-butanol and toluene . Another method involves the reaction of malonic acid with tert-butanol using an acid catalyst under appropriate temperature and pressure conditions .

Chemical Reactions Analysis

Mono-tert-butyl Malonate-N-succinimide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce malonic acid derivatives.

    Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mono-tert-butyl Malonate-N-succinimide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is involved in the synthesis of malonylated conjugates of amino acids, which are important in various biological processes.

    Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Mono-tert-butyl Malonate-N-succinimide involves its role as an intermediate in the synthesis of malonylated conjugates. These conjugates can interact with specific molecular targets, such as enzymes, to modulate their activity. The pathways involved include the regulation of enzyme activity and the modification of protein functions .

Comparison with Similar Compounds

Mono-tert-butyl Malonate-N-succinimide can be compared with similar compounds such as:

    Mono-tert-butyl succinate: This compound is used in similar synthetic processes but has different reactivity due to the presence of a succinate group instead of a malonate group.

    Mono-tert-butyl malonate: This compound is structurally similar but lacks the succinimide group, which affects its reactivity and applications.

The uniqueness of this compound lies in its dual functionality, combining the properties of both malonate and succinimide groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-11(2,3)17-9(15)6-10(16)18-12-7(13)4-5-8(12)14/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTXWHYQVCSGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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